molecular formula C10H9F3N2 B8288126 1H-Pyrrolo[3,2-b]pyridine, 3-ethyl-5-(trifluoromethyl)-

1H-Pyrrolo[3,2-b]pyridine, 3-ethyl-5-(trifluoromethyl)-

Cat. No.: B8288126
M. Wt: 214.19 g/mol
InChI Key: SESXUQMJBUGVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,2-b]pyridine, 3-ethyl-5-(trifluoromethyl)- is a useful research compound. Its molecular formula is C10H9F3N2 and its molecular weight is 214.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[3,2-b]pyridine, 3-ethyl-5-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[3,2-b]pyridine, 3-ethyl-5-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9F3N2

Molecular Weight

214.19 g/mol

IUPAC Name

3-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C10H9F3N2/c1-2-6-5-14-7-3-4-8(10(11,12)13)15-9(6)7/h3-5,14H,2H2,1H3

InChI Key

SESXUQMJBUGVPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1N=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-but-2-enyl-2,2,2-trifluoro-N-(2-iodo-6-trifluoromethyl-pyridin-3-yl)-acetamide (5.2 g, 11.9 mmol) in DMF (24 mL) is treated with n-Bu4NCl (3.6 g, 13.1 mmol), Pd(OAc)2 (107 mg, 0.48 mmol), and stirred at 100° C. for 1 h. H2O (10 mL) is added, and the mixture is cooled to rt and filtered through a pad of silica gel. The filtrate is extracted with EtOAc/heptane (3×50 mL) (1:1). The combined organic layer is dried (Na2SO4), filtered and concentrated in vacuo. The residue is purified by silica gel chromatography eluting with 5%-50% EtOAc in heptane to afford 3-ethyl-5-trifluoromethyl-1H-pyrrolo[3,2-b]pyridine (2.2 g, 86%). MS: 215 (M+H); 1H NMR (300 MHz, CDCl3): δ 8.24 (s, NH, 1H), 7.73 (d, 1H), 7.50 (d, 1H), 7.34 (d, 1H), 2.93 (q, 2H), 1.36 (t, 3H).
Name
N-but-2-enyl-2,2,2-trifluoro-N-(2-iodo-6-trifluoromethyl-pyridin-3-yl)-acetamide
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step One
Quantity
107 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.